molecular formula C16H16N2O2 B5739326 N-(2-methoxyphenyl)-2,3-dihydroindole-1-carboxamide

N-(2-methoxyphenyl)-2,3-dihydroindole-1-carboxamide

Cat. No.: B5739326
M. Wt: 268.31 g/mol
InChI Key: HAYWFJVGFLPGPT-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-2,3-dihydroindole-1-carboxamide: is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methoxyphenyl)-2,3-dihydroindole-1-carboxamide typically involves the reaction of 2-methoxyaniline with 2,3-dihydroindole-1-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane (DCM). The reaction mixture is stirred at room temperature for several hours to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: N-(2-methoxyphenyl)-2,3-dihydroindole-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: N-(2-methoxyphenyl)-2,3-dihydroindole-1-carboxamide is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various bioactive molecules and complex organic compounds .

Biology: In biological research, this compound is studied for its potential as an antiviral, anticancer, and anti-inflammatory agent. Its ability to interact with specific biological targets makes it a valuable tool in drug discovery and development .

Medicine: The compound’s pharmacological properties are explored for potential therapeutic applications. It is investigated for its efficacy in treating various diseases, including cancer, viral infections, and inflammatory disorders .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in materials science and nanotechnology .

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-2,3-dihydroindole-1-carboxamide involves its interaction with specific molecular targets in the body. The compound binds to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or viral replication, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Comparison: N-(2-methoxyphenyl)-2,3-dihydroindole-1-carboxamide stands out due to its unique indole-based structure, which imparts distinct biological activities. Compared to similar compounds, it may exhibit higher potency or selectivity towards specific biological targets, making it a valuable candidate for further research and development .

Properties

IUPAC Name

N-(2-methoxyphenyl)-2,3-dihydroindole-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2/c1-20-15-9-5-3-7-13(15)17-16(19)18-11-10-12-6-2-4-8-14(12)18/h2-9H,10-11H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAYWFJVGFLPGPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)N2CCC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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